7-Bromo-3-pentylquinolin-2-amine
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Overview
Description
7-Bromo-3-pentylquinolin-2-amine is a quinoline derivative with a bromine atom at the 7th position, a pentyl group at the 3rd position, and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Bromo-3-pentylquinolin-2-amine involves the reaction of 7-bromoquinoline with pentylamine under reflux conditions. The reaction typically uses a solvent such as ethanol or acetic acid to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The amine group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
7-Bromo-3-pentylquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Used in studies to understand the mechanism of action of quinoline derivatives.
Industrial Applications: Employed in the synthesis of complex organic molecules and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-pentylquinolin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinoline: Lacks the pentyl and amine groups, making it less versatile in biological applications.
3-Pentylquinolin-2-amine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
7-Bromo-2-aminquinoline: Lacks the pentyl group, affecting its lipophilicity and membrane permeability.
Uniqueness
7-Bromo-3-pentylquinolin-2-amine is unique due to the presence of all three functional groups (bromine, pentyl, and amine), which confer a combination of reactivity, biological activity, and physicochemical properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C14H17BrN2 |
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Molecular Weight |
293.20 g/mol |
IUPAC Name |
7-bromo-3-pentylquinolin-2-amine |
InChI |
InChI=1S/C14H17BrN2/c1-2-3-4-5-11-8-10-6-7-12(15)9-13(10)17-14(11)16/h6-9H,2-5H2,1H3,(H2,16,17) |
InChI Key |
JSCFBHJJAZEACW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C2C=C(C=CC2=C1)Br)N |
Origin of Product |
United States |
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